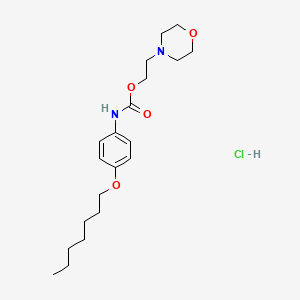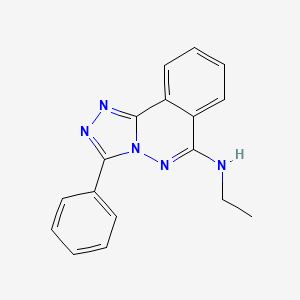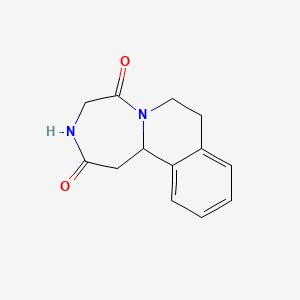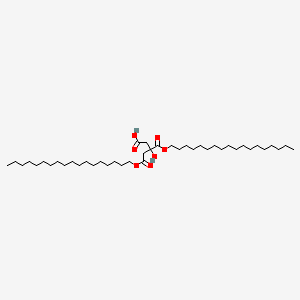
1,2-Distearyl citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Distearyl citrate is an ester of citric acid and stearyl alcohol. It is a white solid that is insoluble in water but soluble in organic solvents. This compound is primarily used in the cosmetics and personal care industry due to its excellent emollient and conditioning properties .
Métodos De Preparación
1,2-Distearyl citrate can be synthesized through the esterification of citric acid with stearyl alcohol. The reaction typically involves heating citric acid and stearyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction .
Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and yield. The reaction mixture is then purified through distillation or recrystallization to obtain pure this compound .
Análisis De Reacciones Químicas
1,2-Distearyl citrate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed back to citric acid and stearyl alcohol.
Substitution: It can undergo substitution reactions where the stearyl groups are replaced by other alkyl or aryl groups.
Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are citric acid, stearyl alcohol, and various oxidation products .
Aplicaciones Científicas De Investigación
1,2-Distearyl citrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,2-Distearyl citrate primarily involves its interaction with the lipid bilayers of cell membranes. It acts as an emollient by forming a protective barrier on the skin, which helps to retain moisture and prevent dryness . In pharmaceutical formulations, it enhances the absorption of active ingredients through the skin by disrupting the lipid bilayers and increasing permeability .
Comparación Con Compuestos Similares
1,2-Distearyl citrate is similar to other esters of citric acid, such as dicocoyl pentaerythrityl distearyl citrate and stearyl citrate tri ester. it is unique in its specific combination of citric acid and stearyl alcohol, which gives it distinct emollient and conditioning properties .
Dicocoyl pentaerythrityl distearyl citrate: This compound is used in similar applications but has additional fatty acid components from coconut oil, which can enhance its conditioning properties.
Stearyl citrate tri ester: This compound has three stearyl groups attached to citric acid, providing even greater emollient properties but may be less suitable for certain formulations due to its higher molecular weight.
Propiedades
Número CAS |
750511-99-0 |
|---|---|
Fórmula molecular |
C42H80O7 |
Peso molecular |
697.1 g/mol |
Nombre IUPAC |
3-hydroxy-5-octadecoxy-3-octadecoxycarbonyl-5-oxopentanoic acid |
InChI |
InChI=1S/C42H80O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-48-40(45)38-42(47,37-39(43)44)41(46)49-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47H,3-38H2,1-2H3,(H,43,44) |
Clave InChI |
PGGUBOZIFQYBOV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12733280.png)


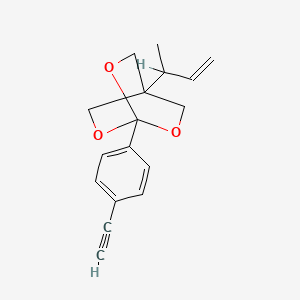

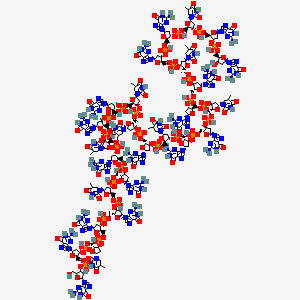
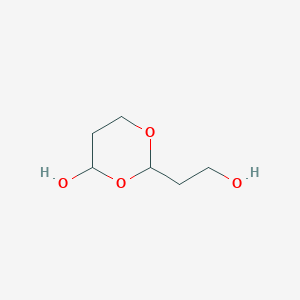
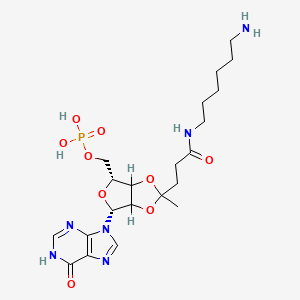
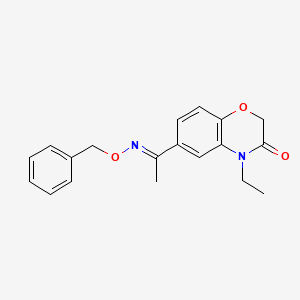
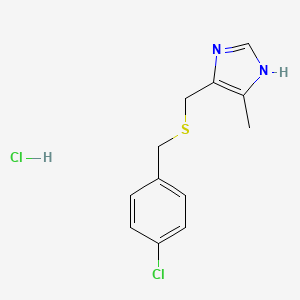
![ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12733347.png)
